3-Chloro-2-methyl-N-(4-methylbenzyl)aniline 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline
Brand Name: Vulcanchem
CAS No.: 356530-83-1
VCID: VC8108761
InChI: InChI=1S/C15H16ClN/c1-11-6-8-13(9-7-11)10-17-15-5-3-4-14(16)12(15)2/h3-9,17H,10H2,1-2H3
SMILES: CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C
Molecular Formula: C15H16ClN
Molecular Weight: 245.74 g/mol

3-Chloro-2-methyl-N-(4-methylbenzyl)aniline

CAS No.: 356530-83-1

Cat. No.: VC8108761

Molecular Formula: C15H16ClN

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-methyl-N-(4-methylbenzyl)aniline - 356530-83-1

Specification

CAS No. 356530-83-1
Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
IUPAC Name 3-chloro-2-methyl-N-[(4-methylphenyl)methyl]aniline
Standard InChI InChI=1S/C15H16ClN/c1-11-6-8-13(9-7-11)10-17-15-5-3-4-14(16)12(15)2/h3-9,17H,10H2,1-2H3
Standard InChI Key RJXYLUPDHLCAOY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C
Canonical SMILES CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C15H16ClN\text{C}_{15}\text{H}_{16}\text{ClN}

  • Molecular Weight: 245.75 g/mol

  • SMILES Notation: CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C\text{CC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C} .

Structural Characteristics

The compound consists of:

  • A chlorine atom at the 3-position of the aniline ring.

  • A methyl group at the 2-position of the aniline ring.

  • A 4-methylbenzyl group attached to the nitrogen atom, introducing steric and electronic modifications that influence reactivity .

Synthesis Methods

Key Synthetic Routes

The synthesis of 3-Chloro-2-methyl-N-(4-methylbenzyl)aniline typically involves multi-step reactions:

  • Chlorination: Introduction of chlorine to a precursor such as 2-methyl-4-nitrotoluene under controlled conditions (70–80°C) using chlorinating agents .

  • Reduction: Catalytic hydrogenation (e.g., H2\text{H}_2/Pd) or sodium sulfide-mediated reduction of the nitro group to an amine .

  • Benzylation: Reaction of the intermediate aniline with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

Example Reaction Scheme:

2-Methyl-4-nitrotolueneCl2,FeCl33-Chloro-2-methyl-4-nitrotolueneH2/Pd3-Chloro-2-methylaniline4-Methylbenzyl bromide3-Chloro-2-methyl-N-(4-methylbenzyl)aniline\text{2-Methyl-4-nitrotoluene} \xrightarrow{\text{Cl}_2, \text{FeCl}_3} \text{3-Chloro-2-methyl-4-nitrotoluene} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Chloro-2-methylaniline} \xrightarrow{\text{4-Methylbenzyl bromide}} \text{3-Chloro-2-methyl-N-(4-methylbenzyl)aniline}

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to optimize yield (reported >85%) and minimize byproducts. Catalytic systems, such as palladium-iron composites, enhance selectivity .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
Density~1.17 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in chloroform, methanol
StabilityStable under inert conditions; sensitive to strong oxidizers

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

  • Anticancer Agents: Analogous chlorinated anilines exhibit IC₅₀ values <1 µM against breast (MDA-MB-468) and colon (HCT-116) cancer cell lines .

  • Enzyme Inhibitors: Derivatives inhibit alkaline phosphatase (IC₅₀ = 0.42 µM), suggesting potential in metabolic disorder therapeutics .

Material Science

  • Dye Synthesis: Serves as a precursor for azo dyes due to its aromatic amine structure .

  • Ligand Design: The benzyl group enhances metal coordination in catalytic systems .

Future Research Directions

  • Biological Activity Screening: Expand studies on antitubulin and apoptosis-inducing properties .

  • Process Optimization: Develop greener synthesis routes using biocatalysts or photochemical methods .

  • Structure-Activity Relationships (SAR): Explore modifications to the benzyl group for enhanced pharmacokinetics .

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